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Compound of Interest

Compound Name: 1-Nitromethyl-1-cyclohexanol

CAS No.: 3164-73-6

Cat. No.: B1295335

Get Quote

Executive Summary
1-Nitromethyl-1-cyclohexanol is a pivotal

-nitroalcohol intermediate derived from the Henry reaction (nitroaldol) of cyclohexanone and
nitromethane. Its strategic value in drug development lies in its bifunctionality: the nitro group
serves as a masked amine or a latent carbonyl equivalent (via the Nef reaction), while the
tertiary hydroxyl group provides a handle for dehydration or directing group effects.

This guide details the synthesis, mechanistic pathways, and critical applications of this

molecule, specifically focusing on its role as a precursor for 1-(aminomethyl)cyclohexanol (a

privileged 1,2-amino alcohol scaffold) and its utility in ring-expansion protocols (Tiffeneau-

Demjanov rearrangement) to access seven-membered carbocycles.

Core Synthesis: The Henry Reaction
The formation of 1-nitromethyl-1-cyclohexanol is a reversible, base-catalyzed C-C bond

formation. Unlike the synthesis of simple nitroalkenes, the isolation of the
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-nitroalcohol requires careful control of temperature and pH to prevent retro-aldol fragmentation
or spontaneous dehydration.

Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the nitronate anion on the ketone carbonyl.

Graphviz Diagram: Henry Reaction Mechanism
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Figure 1: Mechanistic pathway for the base-catalyzed addition of nitromethane to

cyclohexanone.[1]

Experimental Protocol
Objective: Synthesis of 1-nitromethyl-1-cyclohexanol (Scale: 100 mmol).

Reagents:

Cyclohexanone (9.8 g, 100 mmol)

Nitromethane (6.7 g, 110 mmol)

Ethanol (30 mL)

Sodium Ethoxide (catalytic, 5 mmol) or NaOH (10% aq)

Procedure:
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Setup: Equip a 250 mL 3-neck round-bottom flask with a thermometer, addition funnel, and

nitrogen inlet.

Mixing: Charge cyclohexanone and nitromethane into the flask containing ethanol. Cool to

0–5 °C using an ice bath.

Catalysis: Dropwise add the base solution (NaOEt/EtOH or NaOH/H2O) over 30 minutes.

Critical: Maintain internal temperature <10 °C to minimize side reactions (e.g., Cannizzaro or

polymerization).

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 4

hours. Monitor by TLC (SiO2, Hexane/EtOAc 8:2) or GC-MS.

Quench: Acidify carefully with dilute acetic acid to pH ~6. Note: Strong acids may induce the

Nef reaction or dehydration.

Workup: Remove ethanol under reduced pressure. Extract the residue with Ethyl Acetate (3

x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Purification: Distillation is risky due to thermal instability of nitro compounds. Purify via flash

column chromatography or recrystallization from hexanes if solid.

Yield Expectation: 75–85%.

Downstream Application 1: Reduction to Amino
Alcohols
The reduction of the nitro group yields 1-(aminomethyl)cyclohexanol. This structure is a steric

analogue of the GABAergic pharmacophore and a precursor to spiro-oxazolidinones.

Reduction Protocol (Catalytic Hydrogenation)
Chemical reduction (e.g., Zn/HCl) is often too harsh for tertiary alcohols, leading to elimination.

Catalytic hydrogenation is preferred.

Reagents:
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1-Nitromethyl-1-cyclohexanol (10 mmol)

Raney Nickel (approx. 1 g wet slurry) or 10% Pd/C

Methanol (50 mL)

Procedure:

Safety: Raney Nickel is pyrophoric. Handle under inert atmosphere.

Loading: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitroalcohol in

methanol. Add the catalyst carefully.[2]

Hydrogenation: Pressurize to 40–50 psi H2. Agitate at room temperature for 6–12 hours.

Filtration: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out.

Isolation: Concentrate the filtrate to yield the crude amino alcohol.

Characterization: The product is a viscous oil or low-melting solid. IR will show loss of nitro

bands (1550, 1370 cm⁻¹) and appearance of amine bands (3300–3400 cm⁻¹).

Downstream Application 2: Dehydration to
Nitroalkenes
Dehydration yields 1-(nitromethyl)cyclohex-1-ene, a versatile Michael acceptor.

Mechanistic Insight
Direct acid-catalyzed dehydration (E1) is possible but often leads to isomerization of the double

bond. A two-step activation-elimination (Mesylation) protocol provides better regiocontrol (E2-

like).

Protocol (Mesylation-Elimination):

Activation: React 1-nitromethyl-1-cyclohexanol with Methanesulfonyl chloride (MsCl) and

Triethylamine (Et3N) in DCM at 0 °C.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1295335/docs?utm_src=pdf-body#technical-guide-1-nitromethyl-1-cyclohexanol-reaction-mechanisms
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Laboratory_Experiments/02%3A_Organic_Laboratory_Experiments/2.07%3A_The_preparation_of_Cyclohexanone_from_Cyclohexanol
https://www.benchchem.com/product/b1295335/docs?utm_src=pdf-body#technical-guide-1-nitromethyl-1-cyclohexanol-reaction-mechanisms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295335?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elimination: The mesylate intermediate often eliminates in situ or upon mild heating, yielding

the endocyclic double bond product.

Advanced Application: Tiffeneau-Demjanov
Rearrangement
This is the most sophisticated application of the molecule. The 1-(aminomethyl)cyclohexanol

(derived from Section 3) is converted into cycloheptanone, effectively expanding the six-

membered ring to a seven-membered ring.

Reaction Pathway[1][2][4][5][6]
Diazotization: The primary amine reacts with HONO to form a diazonium salt.

Rearrangement: Spontaneous loss of N2 generates a primary carbocation, which triggers a

1,2-alkyl shift (ring expansion) to form the more stable ketone.

Graphviz Diagram: Ring Expansion Workflow
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Figure 2: The Tiffeneau-Demjanov rearrangement pathway converting the amino-alcohol to

cycloheptanone.

Protocol for Ring Expansion
Reagents:

1-(Aminomethyl)cyclohexanol (10 mmol)

Sodium Nitrite (NaNO2, 11 mmol)

Acetic Acid (10% aq) or dilute HCl

Procedure:

Dissolve the amino alcohol in dilute acid at 0 °C.

Add NaNO2 solution dropwise. Evolution of N2 gas will be observed.

Stir at 0 °C for 1 hour, then warm to 50 °C for 30 minutes to ensure completion.

Extract with ether, wash with NaHCO3, and dry.

Evaporate solvent to yield Cycloheptanone (bp 179 °C).

Safety & Handling
Nitromethane: High energy compound. Sensitive to shock if contaminated with amines or

heavy metals in dry form. Use blast shields when scaling up.

Reaction Exotherms: The Henry reaction is exothermic. Runaway temperatures can lead to

rapid decomposition. Always add base slowly.

Raney Nickel: Pyrophoric when dry. Keep wet at all times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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